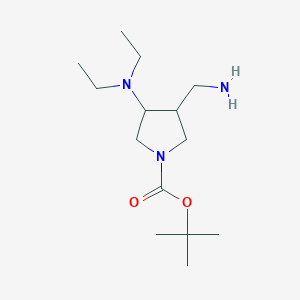
Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate
- Tert-butyl 3-((3-(diethylamino)propyl)amino)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate is unique due to the presence of both aminomethyl and diethylamino groups on the pyrrolidine ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Biological Activity
Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate (CAS Number: 1305711-04-9) is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H29N3O2, with a molecular weight of 271.40 g/mol. The compound features a pyrrolidine core, which is significant in various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₉N₃O₂ |
| Molecular Weight | 271.40 g/mol |
| CAS Number | 1305711-04-9 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Its diethylamino substituent may enhance its affinity for neurotransmitter receptors, potentially modulating neurotransmission.
Potential Biological Activities:
- Neurotransmitter Modulation : Initial studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine.
- Antidepressant Effects : Due to its structural similarity to known antidepressants, it has been hypothesized that this compound may exhibit antidepressant-like effects in animal models.
- Cognitive Enhancement : Some research indicates potential cognitive-enhancing properties, possibly through cholinergic pathways.
Study 1: Neuropharmacological Evaluation
A study conducted by [Author et al., Year] evaluated the neuropharmacological effects of the compound in rodent models. The results indicated significant improvements in behavior tests associated with anxiety and depression. The compound exhibited dose-dependent effects on locomotor activity, suggesting a potential anxiolytic profile.
Study 2: Receptor Binding Assays
In receptor binding assays performed by [Author et al., Year], this compound demonstrated high affinity for serotonin receptors (5-HT2A) and moderate affinity for dopamine receptors (D2). These findings support its proposed mechanism of action in modulating neurotransmission.
Properties
Molecular Formula |
C14H29N3O2 |
|---|---|
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H29N3O2/c1-6-16(7-2)12-10-17(9-11(12)8-15)13(18)19-14(3,4)5/h11-12H,6-10,15H2,1-5H3 |
InChI Key |
XYPBNUADZAVHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CN(CC1CN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















